(R)-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate
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Overview
Description
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate is a chemical compound that belongs to the class of sulfonate esters. These compounds are known for their reactivity and are often used in organic synthesis and various industrial applications. The presence of the methylsulfonyl group in its structure makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate typically involves the reaction of ®-3-(1-hydroxyethyl)phenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phenyl derivatives.
Oxidation: The major products are sulfone derivatives.
Reduction: The major products are sulfide derivatives.
Scientific Research Applications
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins, through nucleophilic substitution reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate involves the reactivity of the methanesulfonate group. This group can undergo nucleophilic substitution reactions, where it is replaced by a nucleophile. The compound can also participate in oxidation and reduction reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-hydroxyethyl)phenyl methanesulfonate: This compound is similar in structure but lacks the methylsulfonyl group.
®-3-(1-((ethylsulfonyl)oxy)ethyl)phenyl methanesulfonate: This compound has an ethylsulfonyl group instead of a methylsulfonyl group.
®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl ethylsulfonate: This compound has an ethylsulfonate group instead of a methanesulfonate group.
Uniqueness
The presence of the methylsulfonyl group in ®-3-(1-((methylsulfonyl)oxy)ethyl)phenyl methanesulfonate makes it more reactive in nucleophilic substitution reactions compared to its analogs. This increased reactivity can be advantageous in certain synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H14O6S2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
[3-[(1R)-1-methylsulfonyloxyethyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C10H14O6S2/c1-8(15-17(2,11)12)9-5-4-6-10(7-9)16-18(3,13)14/h4-8H,1-3H3/t8-/m1/s1 |
InChI Key |
WAPZHQZXWPVDMP-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OS(=O)(=O)C)OS(=O)(=O)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
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